Summary of the Application: The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Methods of Application or Experimental Procedures: The copolymerization process involves the use of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C . The total initial concentration of monomers is a significant factor influencing the composition and compositional heterogeneity of copolymers .
Results or Outcomes: The results showed that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Summary of the Application: The compound is used in the study of the electrical response of polymers .
Methods of Application or Experimental Procedures: The compound is used in the study of the electrical response of polymers . The tertiary amine group on the compound can only react with CO2 in the presence of water .
Results or Outcomes: The study found that the compound is hydrolytically stable as it possesses amide linkages rather than amidine or ester groups . This makes it a good choice for studies involving the electrical response of polymers .
N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 325.27 g/mol. This compound features a propanediamine backbone with dimethyl and dimethoxybenzyl substituents, contributing to its unique chemical properties. It is primarily known for its use as a crosslinking agent in various
These reactions make it valuable in synthesizing more complex organic molecules and polymers.
The synthesis of N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride generally involves several steps:
N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride finds applications in various fields:
Interaction studies involving N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride are essential for understanding its behavior in biological systems. These studies may include:
Several compounds share structural similarities with N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Dimethyl-1,3-propanediamine | Simpler structure without aromatic substitution | |
| Dimethylaminopropylamine | Contains a propyl chain instead of benzyl | |
| N,N'-Diethyl-1,3-propanediamine | Ethyl groups instead of methyl | |
| N'-(2-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine | Similar but lacks one methoxy group |
The uniqueness of N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride lies in its combination of structural features that allow for diverse reactivity patterns and potential biological activities not found in simpler or less substituted amines. Its specific methoxy substitution pattern may enhance solubility and reactivity compared to similar compounds.